Tau Peptide (301-315) Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

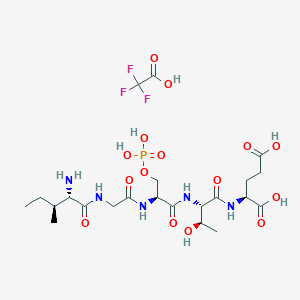

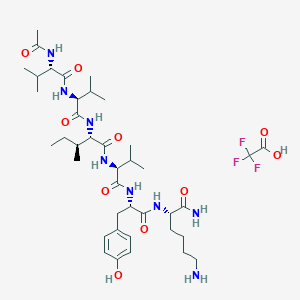

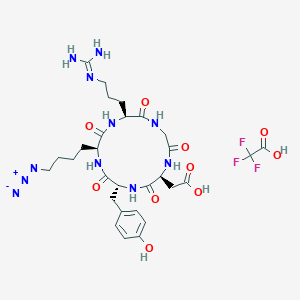

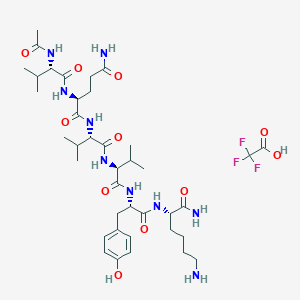

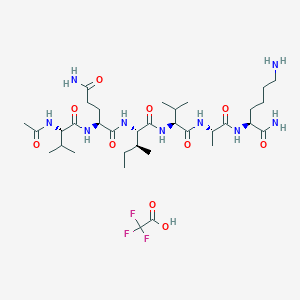

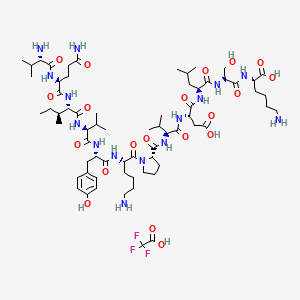

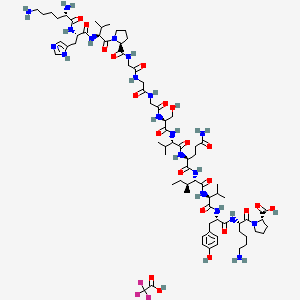

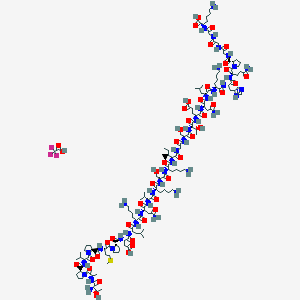

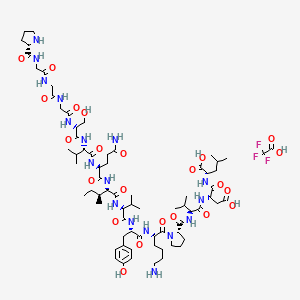

Tau Peptide (301-315) Trifluoroacetate is a synthetic peptide with the sequence H-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-OH . It is used in laboratory settings and is not intended for patients .

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The synthesis of this compound likely involves similar processes .Molecular Structure Analysis

The molecular weight of this compound is 1528.77, and its chemical formula is C₇₀H₁₁₃N₁₇O₂₁ . The structure of tau and its transition mechanism are crucial for understanding tauopathies .Physical And Chemical Properties Analysis

The this compound is a polypeptide found by peptide screening . It has a molecular weight of 1528.75 and a chemical formula of C₇₀H₁₁₃N₁₇O₂₁ .Scientific Research Applications

Role in Tau Protein Aggregation and Conformation

The tau peptide (301-315) trifluoroacetate is a fragment within the tau protein microtubule-binding domain, crucial for understanding tau protein aggregation—a key pathological hallmark of Alzheimer's disease and other tauopathies. Research has demonstrated that specific tau peptide fragments, including regions adjacent to (301-315), exhibit distinct conformations and aggregation behaviors that are central to the pathological processes. For instance, the third repeat fragment (R3) within the tau microtubule-binding domain significantly influences the protein's filamentous assembly, with studies revealing the associational and conformational features that differentiate R3 from other repeat regions like R2. These differences in conformation and aggregation rates are attributed to variations in their amino acid sequences and structural behaviors, such as the ability to transition from random structures to alpha-helical structures upon interaction with trifluoroethanol (Minoura et al., 2004)[https://consensus.app/papers/different-behaviors-repeat-fragments-minoura/100ee164d78453dcbcd7cf4eb2227571/?utm_source=chatgpt].

Interaction with Biomarkers in Alzheimer's Disease

The tau peptide's role extends to interactions with key biomarkers for Alzheimer's disease. For example, variations in cerebrospinal fluid (CSF) concentrations of tau proteins and amyloid-beta peptides, central biomarkers of Alzheimer's disease, can be influenced by factors including the material of CSF collection tubes. This highlights the sensitivity of tau-related measurements to pre-analytical conditions and underscores the peptide's significance in the context of Alzheimer's diagnostics and research (Lewczuk et al., 2006)[https://consensus.app/papers/sample-collection-tubes-fluid-concentrations-proteins-lewczuk/c951ee96b08654e0be9486d158127da1/?utm_source=chatgpt].

Potential Therapeutic Targets

The identification and characterization of tau peptide fragments, including the (301-315) region, also provide critical insights for developing therapeutic strategies against tauopathies. Peptides derived from the tau protein, including those encompassing or adjacent to the 301-315 sequence, have been studied for their ability to form amyloid fibrils, serving as potential targets for therapeutic intervention. For instance, specific hexapeptide sequences within tau have been identified as minimal interaction motifs supporting aggregation into Alzheimer-like paired helical filaments. Understanding the structural dynamics of these peptides, including the (301-315) region, may inform the development of inhibitors that can modulate tau aggregation and potentially alter the disease course (von Bergen et al., 2000)[https://consensus.app/papers/assembly-alzheimer-paired-filaments-depends-sequence-bergen/ade898e921515fd2893602686715ecf8/?utm_source=chatgpt].

Mechanism of Action

Target of Action

Tau Peptide (301-315) Trifluoroacetate is a polypeptide that can be found by peptide screening

Mode of Action

It is known that peptide screening, a method through which this compound is discovered, is a research tool that pools active peptides primarily by immunoassay . This method can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Biochemical Pathways

It is known that tau is a microtubule-associated protein that binds to tubulin and regulates assembly and stabilization of microtubule, thus playing a critical role in neuron morphology, axon development, and navigation .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H113N17O21.C2HF3O2/c1-11-39(10)58(86-60(97)43(23-24-50(72)90)78-65(102)55(36(4)5)83-63(100)48(34-88)77-53(93)33-75-51(91)31-74-52(92)32-76-59(96)42-17-14-26-73-42)68(105)85-57(38(8)9)67(104)80-45(29-40-19-21-41(89)22-20-40)61(98)79-44(16-12-13-25-71)69(106)87-27-15-18-49(87)64(101)84-56(37(6)7)66(103)81-46(30-54(94)95)62(99)82-47(70(107)108)28-35(2)3;3-2(4,5)1(6)7/h19-22,35-39,42-49,55-58,73,88-89H,11-18,23-34,71H2,1-10H3,(H2,72,90)(H,74,92)(H,75,91)(H,76,96)(H,77,93)(H,78,102)(H,79,98)(H,80,104)(H,81,103)(H,82,99)(H,83,100)(H,84,101)(H,85,105)(H,86,97)(H,94,95)(H,107,108);(H,6,7)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-,58-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHFYCFWVMXJCT-ULFMXVABSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H114F3N17O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1642.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.